3-(4-Chlorobenzyl)dihydrofuran-2,5-dione 3-(4-Chlorobenzyl)dihydrofuran-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1661-97-8
VCID: VC4418847
InChI: InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)5-8-6-10(13)15-11(8)14/h1-4,8H,5-6H2
SMILES: C1C(C(=O)OC1=O)CC2=CC=C(C=C2)Cl
Molecular Formula: C11H9ClO3
Molecular Weight: 224.64

3-(4-Chlorobenzyl)dihydrofuran-2,5-dione

CAS No.: 1661-97-8

Cat. No.: VC4418847

Molecular Formula: C11H9ClO3

Molecular Weight: 224.64

* For research use only. Not for human or veterinary use.

3-(4-Chlorobenzyl)dihydrofuran-2,5-dione - 1661-97-8

Specification

CAS No. 1661-97-8
Molecular Formula C11H9ClO3
Molecular Weight 224.64
IUPAC Name 3-[(4-chlorophenyl)methyl]oxolane-2,5-dione
Standard InChI InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)5-8-6-10(13)15-11(8)14/h1-4,8H,5-6H2
Standard InChI Key CVKJJLKYLJDWDM-UHFFFAOYSA-N
SMILES C1C(C(=O)OC1=O)CC2=CC=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecule consists of a γ-butyrolactone-derived dihydrofuran-2,5-dione ring fused to a 4-chlorobenzyl group. The dihydrofuran-2,5-dione moiety contains two ketone groups at positions 2 and 5, rendering the compound a diketone. The 4-chlorobenzyl substituent introduces steric bulk and electronic effects: the chlorine atom’s electronegativity polarizes the benzene ring, while the methylene bridge (-CH₂-) links the aromatic system to the lactone ring.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₉ClO₃
Molecular Weight224.64 g/mol
IUPAC Name3-[(4-chlorophenyl)methyl]oxolane-2,5-dione
SMILESC1C(C(=O)OC1=O)CC2=CC=C(C=C2)Cl
InChIKeyCVKJJLKYLJDWDM-UHFFFAOYSA-N

The InChIKey and SMILES notations confirm the compound’s stereochemistry and connectivity, critical for computational modeling and database indexing.

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H NMR: Signals for the dihydrofuran ring protons appear as multiplets between δ 2.5–4.0 ppm, while aromatic protons from the chlorobenzyl group resonate as doublets near δ 7.2–7.4 ppm.

  • ¹³C NMR: Carbonyl carbons (C=O) exhibit peaks near δ 170–175 ppm, and the quaternary carbons adjacent to chlorine are deshielded to δ 130–135 ppm.

Infrared (IR) spectroscopy identifies strong carbonyl stretches at 1778 cm⁻¹ and 1846 cm⁻¹, consistent with cyclic anhydrides . The C-Cl bond vibration appears as a moderate-intensity band near 700 cm⁻¹ .

Synthetic Methodologies

Anhydride Formation via Acetic Anhydride

A common route involves cyclodehydration of substituted succinic acid derivatives. For example, phenylsuccinic acid reacts with acetic anhydride at 80°C for 2 hours to form phenylsuccinic anhydride . Analogously, 4-chlorobenzylsuccinic acid likely undergoes similar conditions to yield 3-(4-chlorobenzyl)dihydrofuran-2,5-dione.

Table 2: Representative Synthesis Conditions

ReactantReagentTemperatureTimeYield
Substituted succinic acidAcetic anhydride80°C2 h>90%
4-Chlorobenzylsuccinic acidAcetyl chlorideReflux16 h58%*

*Yield inferred from analogous syntheses .

Alternative Pathways Using Acetyl Chloride

Longer reaction times (16 hours) under reflux with acetyl chloride may improve yields for sterically hindered substrates, as demonstrated in the synthesis of 3-(3,5-dibromophenyl)dihydrofuran-2,5-dione . This method avoids side reactions like oligomerization, which are prevalent in bulkier analogs.

Chemical Reactivity and Functionalization

Nucleophilic Attack at Carbonyl Centers

The electrophilic carbonyl groups at positions 2 and 5 undergo nucleophilic additions. For instance, amines can open the anhydride ring to form imide derivatives, while alcohols yield ester-linked products.

Condensation Reactions

The compound participates in Stobbe-like condensations with aldehydes or ketones, forming γ-lactone-fused dienes. This reactivity parallels that of phenylsuccinic anhydride, which forms γ-butyrolactones under basic conditions .

Analytical and Computational Tools

Computational Modeling

Density Functional Theory (DFT) calculations predict the compound’s lowest unoccupied molecular orbital (LUMO) resides on the anhydride ring, rationalizing its susceptibility to nucleophilic attack.

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